8-Fluoro-2-methylquinolin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategic functionalization to introduce various substituents that can alter the compound's properties. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline is achieved through a directed ortho-lithiation reaction, which is a versatile method for functionalizing aromatic compounds . Similarly, the synthesis of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds involves a series of spectroscopic methods to characterize the novel derivatives . These methods could potentially be adapted for the synthesis of "8-Fluoro-2-methylquinolin-4-ol."
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their reactivity and interaction with other molecules. Single-crystal X-ray diffraction analyses have been used to determine the molecular structures of some derivatives, revealing the influence of substituents on the overall molecular configuration . For example, the steric configuration and linking groups between the 8-hydroxyquinoline and Bodipy moieties significantly affect the fluorescence properties of the synthesized compounds .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, often facilitated by their aromatic nature and the presence of functional groups. The copper-catalyzed C-H amidation of 8-methylquinolines with N-fluoroarylsulfonimides via Csp(3)-H activation is an example of a novel approach to synthesizing valuable quinolin-8-ylmethanamine derivatives . Additionally, the reaction of fluorophosphoranes with 8-trimethylsiloxyquinolines to give monosubstituted oxinato-fluorophosphoranes showcases the potential for intramolecular donor-acceptor interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the pH-sensing properties of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds are a result of photoinduced intramolecular electron transfer processes, which are dependent on the molecular structure . The crystal and molecular structure of N-methyl-8-fluoroquinolinium chloride also indicates steric interactions between the fluorine and the methyl group, which can affect the compound's reactivity .
Scientific Research Applications
Chemical Synthesis and Characterization
The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, including 8-Fluoro-2-methylquinolin-4-ol, with nucleophilic fluoride showcases the compound's role in chemical synthesis. This process utilizes AgF as the fluoride source and a hypervalent iodine oxidant, emphasizing its utility in creating complex fluorinated molecules (McMurtrey, Racowski, & Sanford, 2012).
Antimicrobial Activity
8-Fluoro-2-methylquinolin-4-ol derivatives have been studied for their antimicrobial potential. The synthesis of novel ligands, including derivatives of this compound, and their metal complexes exhibit significant antimicrobial activity against various bacterial strains, demonstrating its potential in developing new antimicrobial agents (Patel & Patel, 2017).
Fluorescence and Photophysical Properties
Research on 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, related to 8-Fluoro-2-methylquinolin-4-ol, showcases their strong fluorescence emission, making them viable for applications in organic light-emitting diodes (OLEDs). Studies involving density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into their electronic structures and photophysical properties, suggesting their use in advanced optical materials and devices (Suliman, Al-Nafai, & Al-Busafi, 2014).
Application in Biological Systems
Derivatives of 8-Fluoro-2-methylquinolin-4-ol have been identified as powerful prototypes for zinc sensors in biological systems. These derivatives, through systematic chemical modifications, have shown improvements in quantum yield and significant shifts in fluorescence emission wavelengths, indicating their potential in sensitive and selective monitoring of free Zn^(2+) in complex biological samples (Pearce, Jotterand, Carrico, & Imperiali, 2001).
Anticorrosion Properties
Studies have revealed that methylquinolin-8-ol derivatives, closely related to 8-Fluoro-2-methylquinolin-4-ol, exhibit significant anti-corrosion properties. These derivatives are effective in inhibiting corrosion in carbon steel, particularly in acidic environments like 1 M HCl. Their adsorption on the steel surface follows the Langmuir model, and in-depth theoretical calculations and simulations further substantiate their potential in corrosion prevention applications (Rouifi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
8-fluoro-2-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUXFHIYAWGJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572353 | |
Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-methylquinolin-4-ol | |
CAS RN |
5288-22-2 | |
Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoro-2-methylquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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